Diethyl benzamidomalonate
Overview
Description
Diethyl benzamidomalonate is an organic compound with the molecular formula C14H17NO5 and a molecular weight of 279.29 g/mol . It is a white crystalline solid with a distinctive odor and is soluble in common solvents such as ethanol, acetone, and dimethylformamide . This compound is used extensively in organic synthesis, particularly in the preparation of indole derivatives and benzoyl compounds .
Preparation Methods
Diethyl benzamidomalonate can be synthesized through a multi-step process:
Reaction of Benzoyl Chloride with Ethanolamine: Benzoyl chloride reacts with ethanolamine to form benzamide.
Michael Addition Reaction: Benzamide undergoes a Michael addition reaction with diethyl malonate in the presence of a base to yield this compound.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Diethyl benzamidomalonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoyl derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions are typically benzoyl and amine derivatives .
Scientific Research Applications
Diethyl benzamidomalonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl benzamidomalonate involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of biologically active compounds, which can interact with cellular receptors and enzymes to exert their effects . The exact molecular targets and pathways depend on the specific derivative being studied .
Comparison with Similar Compounds
Diethyl benzamidomalonate can be compared with other similar compounds, such as:
Diethyl malonate: A simpler ester used in similar synthetic applications.
Benzoyl chloride: Used in the initial step of this compound synthesis.
Ethyl acetoacetate: Another ester used in organic synthesis.
This compound is unique due to its specific structure, which allows for the synthesis of a wide range of derivatives with diverse applications .
Properties
IUPAC Name |
diethyl 2-(phenylcarbamoyl)propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-3-19-13(17)11(14(18)20-4-2)12(16)15-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFFIFUYIQXSPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)NC1=CC=CC=C1)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937421 | |
Record name | 3-Ethoxy-2-(ethoxycarbonyl)-3-oxo-N-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16798-45-1 | |
Record name | NSC165840 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ethoxy-2-(ethoxycarbonyl)-3-oxo-N-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the outcome when diethyl benzamidomalonate reacts with ethyl cis-β-chloroacrylate?
A1: When this compound reacts with ethyl cis-β-chloroacrylate, it yields an open chain product: diethyl 4-benzamido-4-ethoxycarbonylglutaconate. [] This contrasts with the reactions of ethyl cis-β-chloroacrylate with some other aminomalonate derivatives like ethyl acetamidocyanoacetate and diethyl carbobenzyloxyaminomalonate, which lead to cyclized products. [] This suggests that the benzamido group in this compound influences the reaction pathway, favoring the formation of the open chain product.
Q2: Why does the reaction with this compound differ from reactions with other similar compounds in the study?
A2: While the research [] doesn't delve into the specific mechanistic reasons for this difference, it's likely due to the steric and electronic properties of the benzamido group in this compound. Further research would be needed to confirm the exact mechanism and how the benzamido group influences the reaction pathway compared to other substituents.
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